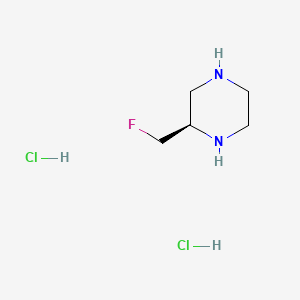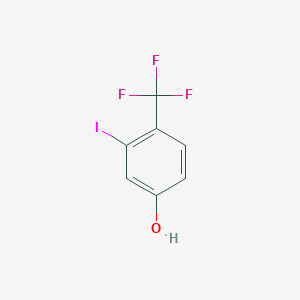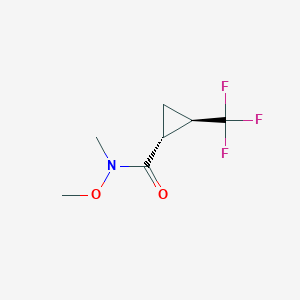
(1R,2R)-N-methoxy-N-methyl-2-(trifluoromethyl)cyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-N-methoxy-N-methyl-2-(trifluoromethyl)cyclopropane-1-carboxamide is a synthetic organic compound characterized by its cyclopropane ring substituted with a trifluoromethyl group and a carboxamide functional group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-N-methoxy-N-methyl-2-(trifluoromethyl)cyclopropane-1-carboxamide typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents like Ruppert-Prakash reagent (CF3TMS) or trifluoromethyl iodide (CF3I) under specific conditions.
Carboxamide Formation: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid or ester with an amine, followed by methylation and methoxylation.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale reactions using optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R)-N-methoxy-N-methyl-2-(trifluoromethyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) for hydrogenation
Substitution: Halogenating agents, nucleophiles like amines or alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R,2R)-N-methoxy-N-methyl-2-(trifluoromethyl)cyclopropane-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential pharmacological properties. Its trifluoromethyl group is known to enhance metabolic stability and bioavailability, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of agrochemicals, materials science, and other applications where its unique properties are advantageous.
Wirkmechanismus
The mechanism of action of (1R,2R)-N-methoxy-N-methyl-2-(trifluoromethyl)cyclopropane-1-carboxamide would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The trifluoromethyl group can influence the compound’s lipophilicity and electronic properties, affecting its interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R)-N-methoxy-N-methyl-2-(trifluoromethyl)cyclopropane-1-carboxamide: can be compared with other cyclopropane derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both a trifluoromethyl group and a carboxamide functional group. These features can impart distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C7H10F3NO2 |
|---|---|
Molekulargewicht |
197.15 g/mol |
IUPAC-Name |
(1R,2R)-N-methoxy-N-methyl-2-(trifluoromethyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C7H10F3NO2/c1-11(13-2)6(12)4-3-5(4)7(8,9)10/h4-5H,3H2,1-2H3/t4-,5-/m1/s1 |
InChI-Schlüssel |
ULYLGHYOCDXXMC-RFZPGFLSSA-N |
Isomerische SMILES |
CN(C(=O)[C@@H]1C[C@H]1C(F)(F)F)OC |
Kanonische SMILES |
CN(C(=O)C1CC1C(F)(F)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,3R,5R)-2-[(tert-butoxy)carbonyl]-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B15051433.png)

![2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine](/img/structure/B15051438.png)
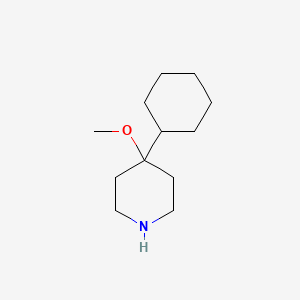

![(1S)-1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-amine](/img/structure/B15051450.png)
![[3-(fluoromethyl)-hexahydro-1H-pyrrolizin-7a-yl]methanol](/img/structure/B15051465.png)
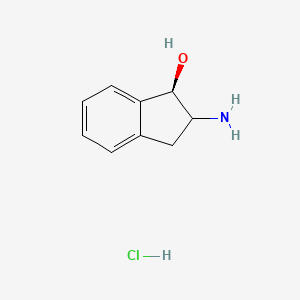

![[(2S)-1-azabicyclo[2.2.1]heptan-2-yl]methanol](/img/structure/B15051487.png)
![(4aR,7aS)-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B15051492.png)
